Cas no 72509-61-6 (3H-Cyclotridec[d]oxireno[f]isoindole-8,11,12(13H)-trione,15-ethyl-4,7,14,14a,15,15a,16a,16b-octahydro-7-hydroxy-14-[(1S)-1-(1H-indol-3-yl)ethyl]-4,6,15a-trimethyl-,(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-)

3H-Cyclotridec[d]oxireno[f]isoindole-8,11,12(13H)-trione,15-ethyl-4,7,14,14a,15,15a,16a,16b-octahydro-7-hydroxy-14-[(1S)-1-(1H-indol-3-yl)ethyl]-4,6,15a-trimethyl-,(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)- structure
72509-61-6 structure
Produktname:3H-Cyclotridec[d]oxireno[f]isoindole-8,11,12(13H)-trione,15-ethyl-4,7,14,14a,15,15a,16a,16b-octahydro-7-hydroxy-14-[(1S)-1-(1H-indol-3-yl)ethyl]-4,6,15a-trimethyl-,(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-
CAS-Nr.:72509-61-6
MF:C34H40N2O5
MW:556.691809654236
CID:569584
PubChem ID:6440494

3H-Cyclotridec[d]oxireno[f]isoindole-8,11,12(13H)-trione,15-ethyl-4,7,14,14a,15,15a,16a,16b-octahydro-7-hydroxy-14-[(1S)-1-(1H-indol-3-yl)ethyl]-4,6,15a-trimethyl-,(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3H-Cyclotridec[d]oxireno[f]isoindole-8,11,12(13H)-trione,15-ethyl-4,7,14,14a,15,15a,16a,16b-octahydro-7-hydroxy-14-[(1S)-1-(1H-indol-3-yl)ethyl]-4,6,15a-trimethyl-,(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-
    • 3H-Cyclotridec[d]oxireno[f]isoindole-8,11,12(13H)-trione,15-ethyl-4,7,14,14a,15,15a,16a,16b-octahydro-7-hydroxy-14-[(1S)-1-(1
    • 3H-Cyclotridec[d]oxireno[f]isoindole-8,11,12(13H)-trione,15-ethyl-4,7,14,14a,15,15a,16a,16b-octahydro-7-hydroxy-14-[(1S)-1-(1H-indol-3-yl)ethyl]-4,6,15a-trimethyl-,(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15
    • CHAETOGLOBOSINK
    • Chaetoglobosin K
    • DTXSID701036059
    • (1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-17-Ethyl-6-hydroxy-19-[(1S)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
    • 3H-Cyclotridec[d]oxireno[f]isoindole-8,11,12(13H)-trione, 15-ethyl-4,7,14,14a,15,15a,16a,16b-octahydro-7-hydroxy-14-[(1S)-1-(1H-indol-3-yl)ethyl]-4,6,15a-trimethyl-, (1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)-
    • 72509-61-6
    • CHEBI:219830
    • BRN 4732373
    • 10,11-Dinor(13)cytochalasa-13,17,21-triene-1,20,23-trione, 6,7-epoxy-5-ethyl-19-hydroxy-3-(1-(1H-indol-3-yl)ethyl)-16,18-dimethyl-, (3S(R),5S,7S,13E,16S,17E,19R,21E)-
    • Inchi: InChI=1S/C34H40N2O5/c1-6-23-28-29(20(4)22-17-35-25-13-8-7-11-21(22)25)36-32(40)34(28)24(31-33(23,5)41-31)12-9-10-18(2)16-19(3)30(39)26(37)14-15-27(34)38/h7-9,11-18,20,23-24,28-31,35,39H,6,10H2,1-5H3,(H,36,40)
    • InChI-Schlüssel: RSYKJHLWNMXRKZ-UHFFFAOYSA-N
    • Lächelt: CCC1C2C(NC(=O)C22C(\C=C\CC(C)\C=C(C)\C(O)C(=O)\C=C/C2=O)C2OC12C)C(C)c1c[nH]c2ccccc12 |c:16,23,t:11|

Berechnete Eigenschaften

  • Genaue Masse: 556.2939
  • Monoisotopenmasse: 556.294
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 41
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 1190
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.437
  • Topologische Polaroberfläche: 112A^2

Experimentelle Eigenschaften

  • Dichte: 1.27
  • Siedepunkt: 791.1°C at 760 mmHg
  • Flammpunkt: 432.3°C
  • Brechungsindex: 1.637
  • PSA: 111.79

3H-Cyclotridec[d]oxireno[f]isoindole-8,11,12(13H)-trione,15-ethyl-4,7,14,14a,15,15a,16a,16b-octahydro-7-hydroxy-14-[(1S)-1-(1H-indol-3-yl)ethyl]-4,6,15a-trimethyl-,(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16aS,16bR)- Verwandte Literatur

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